molecular formula C15H13F3N2O3 B2787130 N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline CAS No. 150493-77-9

N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline

Cat. No.: B2787130
CAS No.: 150493-77-9
M. Wt: 326.275
InChI Key: MXXVLZZQGGRYOL-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of methoxy, nitro, and trifluoromethyl groups attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the nitration of 4-(trifluoromethyl)aniline followed by the introduction of the methoxybenzyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy and nitro groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(4-Methoxybenzyl)-2-amino-4-(trifluoromethyl)aniline.

Scientific Research Applications

Chemistry

N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline serves as a versatile building block in synthetic organic chemistry. Its applications include:

  • Synthesis of Complex Molecules : Utilized in the construction of more complex organic structures through various chemical reactions, such as nucleophilic aromatic substitution and reduction reactions.
  • Reagent in Organic Reactions : Acts as a reagent in diverse organic reactions due to its reactive functional groups.

Biology

The compound's biological activities are under investigation, particularly for:

  • Antimicrobial Properties : Research indicates potential effectiveness against various bacterial strains, including Gram-negative bacteria. Studies have shown that it can enhance the efficacy of existing antibiotics by overcoming bacterial resistance mechanisms .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor modulation. Its ability to penetrate cell membranes enhances its therapeutic potential against cancer cells .

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug development:

  • Pharmaceutical Development : The compound is being studied for its potential as a novel therapeutic agent targeting specific diseases, particularly cancers and infectious diseases. Its unique structural features may contribute to improved pharmacokinetic properties compared to existing drugs .

Case Studies

  • Antibacterial Activity :
    A study evaluated the efficacy of this compound against E. coli strains with varying resistance profiles. Results indicated that the compound significantly reduced bacterial growth when combined with traditional antibiotics, highlighting its potential as an adjuvant therapy .
  • Cancer Research :
    In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines by inducing apoptosis. The mechanism was linked to its ability to modulate critical signaling pathways associated with cell survival .

Mechanism of Action

The mechanism by which N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

  • N-(4-Methoxybenzyl)-2-nitroaniline
  • N-(4-Methoxybenzyl)-4-(trifluoromethyl)aniline
  • N-(4-Methoxybenzyl)-2-amino-4-(trifluoromethyl)aniline

Comparison: N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s reactivity and stability compared to similar compounds lacking one of these functional groups.

Biological Activity

N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₅H₁₃F₃N₂O₃, with a molecular weight of approximately 320.27 g/mol. The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic compounds.

PropertyValue
Molecular FormulaC₁₅H₁₃F₃N₂O₃
Molecular Weight320.27 g/mol
CAS Number150493-77-9
Hazard ClassificationIrritant

Anticancer Activity

Recent studies have shown that compounds containing the trifluoromethyl group exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated potent inhibitory effects against various receptor tyrosine kinases (RTKs), which are critical in cancer progression.

  • Inhibition of Receptor Tyrosine Kinases : A study found that analogues with the trifluoromethyl group showed over 90% inhibition against EGFR at concentrations as low as 10 nM, indicating a strong potential for use in targeted cancer therapies .
  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that several compounds with similar structures exhibited significant cytotoxic effects on hematological and solid tumor cell lines, outperforming standard chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinase Activity : The trifluoromethyl group likely enhances binding affinity to the ATP-binding site of kinases due to increased hydrophobic interactions.
  • Induction of Apoptosis : Compounds in this class have been associated with the activation of apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl and nitro groups) significantly enhances the potency of these compounds against cancer cell lines.
  • Linker Variability : Variations in the linker between the aromatic ring and the nitrogen moiety can alter bioavailability and efficacy, suggesting that careful design is essential for developing more effective derivatives .

Case Studies

  • Case Study on Anticancer Efficacy : A compound structurally similar to this compound was tested in preclinical models for its efficacy against breast cancer. Results indicated a significant reduction in tumor size when administered in combination with existing chemotherapy drugs, highlighting its potential as an adjunct therapy .
  • DPP-4 Inhibition : Some studies have explored the use of similar compounds as DPP-4 inhibitors for treating type 2 diabetes mellitus. The incorporation of trifluoromethyl groups has been shown to enhance inhibitory activity, suggesting a broader therapeutic application beyond oncology .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3/c1-23-12-5-2-10(3-6-12)9-19-13-7-4-11(15(16,17)18)8-14(13)20(21)22/h2-8,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXVLZZQGGRYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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